Enantiomeric Purity via Stereospecific Epoxide Route
The (S)-enantiomer of 2-amino-2-(quinolin-4-yl)ethan-1-ol is accessible through an enantiopure synthetic route employing a chiral 4-oxirane key intermediate followed by regioselective SN2 ring opening, yielding enantiomeric excesses generally superior to 92% [1]. In contrast, the racemic mixture (CAS 1001906-70-2) lacks stereochemical definition entirely and is typically sourced as an undefined mixture from commercial suppliers without specified enantiomeric ratios. For procurement where stereochemical integrity is critical to downstream biological or catalytic performance, only the (S)-enantiomer provides a verified enantiomeric excess specification.
| Evidence Dimension | Enantiomeric excess (ee) of the isolated product |
|---|---|
| Target Compound Data | ≥92% ee (post-synthesis, chiral HPLC or SFC analysis) |
| Comparator Or Baseline | Racemic 2-amino-2-(quinolin-4-yl)ethanol (CAS 1001906-70-2): 0% ee (equimolar mixture of enantiomers) |
| Quantified Difference | ≥92 percentage point advantage in enantiomeric purity |
| Conditions | Enantioselective synthesis via chiral 4-oxirane intermediate; regioselective SN2 ring opening with diverse amines; purity determined by chiral HPLC or SFC [1] |
Why This Matters
Enantiomeric purity directly determines the validity of structure-activity relationship studies and the reproducibility of asymmetric catalytic applications, making the (S)-enantiomer the only scientifically valid choice for stereochemistry-dependent research.
- [1] Jonet A, Dassonville-Klimpt A, Da Nascimento S, Léger JM, Guillon J, Sonnet P. First enantioselective synthesis of 4-aminoalcohol quinoline derivatives through a regioselective SN2 epoxide opening mechanism. Tetrahedron: Asymmetry. 2011;22(2):138-148. doi:10.1016/j.tetasy.2011.01.003. View Source
